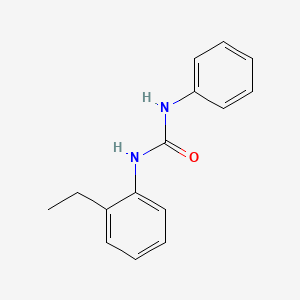

1-(2-Ethylphenyl)-3-phenylurea

Description

Contextualization of Substituted Urea (B33335) Scaffolds in Modern Chemical Research

Substituted ureas represent a class of organic compounds that are increasingly utilized in modern chemical research. chemicaljournal.in Their molecular framework is considered a "privileged scaffold" because of its prevalence in a wide array of biologically active compounds and its utility in various applications, from agrochemicals to material science. researchgate.netresearchgate.net The urea functional group's ability to form strong hydrogen bonds and its specific conformational properties make it a valuable component in designing molecules with targeted functions. nih.govrsc.org The versatility of the urea scaffold has established it as a cornerstone in fields like medicinal chemistry, organocatalysis, and the development of novel materials such as resins and dyes. researchgate.netnih.gov

Historical and Contemporary Significance of Phenylurea Compounds in Diverse Academic Disciplines

Phenylurea compounds, characterized by a phenyl group attached to a urea moiety, have a significant history of application in several academic and industrial fields, particularly in agriculture. ontosight.ai A major application is their use as herbicides for weed control. chemicalbook.comresearchgate.net The herbicidal action of many phenylureas stems from their ability to inhibit photosynthesis, specifically by blocking the electron flow in Photosystem II (PSII). researchgate.netresearchgate.net Compounds such as Diuron (B1670789), Linuron, and Isoproturon (B30282) are well-known examples of phenylurea herbicides used in crop protection. researchgate.netontosight.airesearchgate.net

Beyond herbicidal activity, phenylurea derivatives serve as plant growth regulators (PGRs). sciengine.com Research dating back to 1952 identified N,N'-diphenylurea (DPU) as a compound capable of promoting plant cell division, which spurred the development of other phenylurea-based PGRs to enhance fruit size and growth. sciengine.com In the realm of material science, phenylureas are used as curing agents for epoxy resins to improve their strength and durability and as corrosion inhibitors in industrial applications like oil and gas drilling. chemicalbook.com The controlled release of phenylurea herbicides from matrices such as lignin (B12514952) has also been a subject of study to improve application efficiency and reduce environmental impact. acs.org

Rationale for Dedicated Research on 1-(2-Ethylphenyl)-3-phenylurea and its Structural Analogs

While extensive academic literature dedicated solely to this compound is limited, its importance can be understood through the study of its structural analogs. uni.lu Research on this compound and its relatives is driven by the fundamental principle of structure-activity relationships (SAR), where minor changes to a molecule's structure can significantly alter its physical and functional properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H16N2O | uni.luchemnet.com |

| Molecular Weight | 240.30 g/mol | chemnet.com |

| InChI Key | IIUPXRCEFFDLEJ-UHFFFAOYSA-N | uni.lu |

| SMILES | CCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | uni.lu |

| Boiling Point | 295.8°C at 760 mmHg | chemnet.com |

| Flash Point | 95.4°C | chemnet.com |

| Density | 1.185 g/cm³ | chemnet.com |

Overview of Key Research Methodologies and Thematic Areas Explored for Urea Compounds

The study of urea compounds involves a range of established and advanced scientific methodologies.

Chemical Synthesis : The most common methods for synthesizing urea derivatives involve the reaction of an amine with an isocyanate. researchgate.net Alternative classical approaches use phosgene (B1210022) or its equivalents, which react with amines to form an isocyanate intermediate that subsequently reacts with another amine. nih.gov These methods are widely used to generate diverse libraries of urea derivatives for screening purposes. researchgate.net

Structural and Analytical Characterization : A variety of analytical techniques are employed to characterize these compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the chemical structure of newly synthesized molecules. mdpi.com X-ray crystallography provides definitive information on the three-dimensional structure in the solid state, revealing details about conformation and intermolecular interactions like hydrogen bonding. nih.govnih.gov For quantitative analysis, methods such as high-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS), are developed to determine the concentration of urea compounds in various matrices. researchgate.nettandfonline.com

Functional Screening and Bioassays : To assess the biological activity of phenylurea herbicides, researchers use specific bioassays. A key method involves monitoring chlorophyll (B73375) fluorescence in plant cells or isolated thylakoids, which can effectively screen for compounds that inhibit Photosystem II. tandfonline.com The results from these cellular assays often correlate well with herbicidal activity observed in whole plants. tandfonline.com

Computational Studies : Theoretical and computational methods are valuable tools in this field. Quantum-chemical studies are used to investigate the molecular geometry and electronic properties of phenylurea derivatives to understand and predict their herbicidal activity. cas.cz Computational modeling can also explore molecular conformations and interactions, such as hydrogen bonding and tautomerism, providing insights that complement experimental data. rsc.org

Key thematic research areas for non-human applications of phenylureas are concentrated in agrochemicals and material science. This includes the design of novel herbicides and plant growth regulators, the study of enzyme inhibitors for agricultural targets (like plant or bacterial urease), and the development of new polymers and industrial additives. researchgate.netsciengine.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-(2-Methylphenyl)-3-phenylurea | - |

| N,N'-diphenylurea | DPU |

| Diuron | - |

| Linuron | - |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-12-8-6-7-11-14(12)17-15(18)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUPXRCEFFDLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304101 | |

| Record name | 1-(2-ethylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4575-37-5 | |

| Record name | NSC164203 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-ethylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-ETHYLPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Chemical Compound 1 2 Ethylphenyl 3 Phenylurea and Its Congeners

Strategic Approaches to the Synthesis of Unsymmetrical Phenylurea Derivatives

The synthesis of unsymmetrical phenylurea derivatives, such as 1-(2-Ethylphenyl)-3-phenylurea, has traditionally been approached through methods that are now often considered hazardous or inefficient. Modern synthetic chemistry has therefore pivoted towards strategies that prioritize safety and sustainability.

Exploration of Phosgene-Free and Metal-Free Reaction Conditions

Historically, the synthesis of ureas often involved the use of phosgene (B1210022), a highly toxic gas. To circumvent this hazard, significant research has been dedicated to developing phosgene-free synthetic routes. One such approach involves the use of 3-substituted dioxazolones as precursors to in situ generated isocyanate intermediates. This method is both phosgene- and metal-free, utilizing non-toxic sodium acetate (B1210297) as a base and methanol (B129727) as a solvent under mild heating conditions. tandfonline.comtandfonline.com This strategy allows for the chemoselective formation of a variety of unsymmetrical phenylureas in moderate to excellent yields. tandfonline.comtandfonline.com The reaction's benign nature is a significant advantage, minimizing the production of toxic byproducts. tandfonline.comtandfonline.com

Another metal-free approach utilizes a one-pot, three-component reaction in the absence of any catalyst. For instance, the reaction of anilines, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol (B145695) can produce complex heterocyclic structures containing a urea (B33335) moiety. While not a direct synthesis of this compound, this demonstrates the feasibility of catalyst-free systems for urea bond formation.

Utilization of Isocyanate Surrogates in Urea Bond Formation

The direct handling of isocyanates, which are often toxic and moisture-sensitive, can be avoided by using isocyanate surrogates. These are compounds that generate isocyanates in situ, allowing for immediate reaction with an amine to form the desired urea.

Formamides have been identified as effective isocyanate surrogates. organic-chemistry.org Through a ruthenium-based pincer complex catalyzed acceptorless dehydrogenative coupling reaction, formamides can be converted to isocyanates, which are then trapped by an amine to form ureas. organic-chemistry.org This method is highly atom-efficient, with hydrogen gas being the only byproduct. organic-chemistry.org

3-Substituted 1,4,2-dioxazol-5-ones represent another class of greener isocyanate surrogates. tandfonline.comtandfonline.com In the presence of a non-toxic base like sodium acetate and a solvent such as methanol, these compounds undergo decarboxylation and rearrangement to form isocyanates under mild heating. tandfonline.comtandfonline.com This in situ generation allows for the synthesis of a broad scope of unsymmetrical arylureas, including mono-, di-, and trisubstituted derivatives, with good to excellent yields. tandfonline.comtandfonline.com

Optimized Reaction Pathways and Conditions for this compound Synthesis

While specific optimized conditions for the synthesis of this compound are not extensively detailed in the reviewed literature, general principles for the synthesis of unsymmetrical diarylureas can be applied and optimized.

Investigation of Catalytic Systems and Solvent Effects on Reaction Efficiency

The choice of catalyst and solvent plays a crucial role in the efficiency of urea synthesis. For instance, in the synthesis of 1,3-diphenylurea (B7728601) via the reductive carbonylation of nitrobenzene, the catalytic activity and selectivity are highly dependent on the solvent composition and the bite angle of diphosphine ligands in Pd(II) complexes. researchgate.net

In the context of using 3-substituted dioxazolones as isocyanate surrogates, a study on the synthesis of 1-(4-methoxyphenyl)-3-phenylurea (B3336787) revealed that while various green solvents like ethyl acetate and methanol can be used, methanol often provides superior yields and better solubility for the alkaline salt catalysts. tandfonline.com The choice of a mild and non-toxic base, such as sodium acetate, is also critical for an environmentally benign process. tandfonline.comtandfonline.com

The following table summarizes the optimization of reaction conditions for a model synthesis of an unsymmetrical phenylurea using a dioxazolone surrogate, which can inform the optimization for this compound.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Ethyl Acetate | K2CO3 | 60 | Excellent |

| 2 | Methanol | K2CO3 | 60 | Excellent |

| 3 | Methanol | NaOAc | 60 | High |

| 4 | Acetonitrile | K2CO3 | 60 | Good |

| 5 | DMSO | K2CO3 | 60 | Good |

This table is illustrative and based on general findings for unsymmetrical phenylurea synthesis. Specific yields will vary depending on the substrates.

Scalability and Practicality Considerations in Synthetic Protocols

For a synthetic method to be practical, it must be scalable. The use of hazardous reagents like phosgene is particularly problematic for large-scale production. tno.nl Phosgene-free methods, such as those employing isocyanate surrogates, are therefore more amenable to scale-up. beilstein-journals.org The one-pot synthesis of N,N'-disubstituted ureas using a microwave-assisted Staudinger-aza-Wittig reaction has been successfully scaled up using a Parr reactor under conventional heating, demonstrating the potential for larger-scale production. beilstein-journals.org

The practicality of a synthetic route is also enhanced by simple work-up procedures. In many cases of unsymmetrical phenylurea synthesis using dioxazolones, the product can be easily separated by filtration, avoiding the need for chromatographic purification. tandfonline.comtandfonline.com

Derivatization Strategies for Structural Analogs of this compound

The synthesis of structural analogs of this compound can be achieved by varying the starting materials. For example, a variety of N-2-substituted phenyl ureas, such as N-2-carboxyphenyl urea, N-2-hydroxyphenyl urea, and N-2-mercaptophenyl urea, have been synthesized and subsequently used to form metal complexes. nih.gov

Furthermore, derivatization can be achieved by introducing different substituents on either of the phenyl rings. The synthesis of a series of diaryl urea derivatives bearing a quinoxalindione moiety was accomplished by reacting 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-diones with various aromatic isocyanates or carbamates. nih.gov Similarly, new 1,3-diphenylurea appended aryl pyridine (B92270) derivatives have been synthesized by reacting 1-(4-acetylphenyl)-3-phenylurea with various aldehydes. nih.gov These strategies highlight the modularity of unsymmetrical urea synthesis, allowing for the creation of a diverse library of analogs for various applications. The general synthetic procedures often involve the reaction of a substituted aniline (B41778) with a corresponding isocyanate or isocyanate surrogate. nih.gov

Regioselective Functionalization of Aromatic Rings and Substituent Variation

The synthesis of congeners of this compound with varied substituents on the aromatic rings relies on the principles of regioselective functionalization. The substitution pattern of the final product is determined by the choice of the starting aniline and phenyl isocyanate derivatives.

For instance, to introduce substituents on the 2-ethylphenyl ring, one would start with a correspondingly substituted 2-ethylaniline. The directing effects of the ethyl group (ortho-, para-directing) and the amino group (ortho-, para-directing) would influence the position of any further electrophilic aromatic substitution on this ring prior to the urea formation. However, in the context of the urea synthesis itself, the regioselectivity is primarily controlled by the pre-functionalized starting materials.

Similarly, to vary the substituents on the phenyl ring, one would employ a substituted phenyl isocyanate. The synthesis of these substituted isocyanates often involves the phosgenation of the corresponding anilines, a process that requires careful handling due to the toxicity of phosgene. Greener alternatives to phosgene, such as triphosgene (B27547) or carbonyldiimidazole (CDI), are increasingly being used. mdpi.com

The regioselectivity in the synthesis of unsymmetrical ureas is generally high when using the isocyanate method, as the reaction occurs specifically between the amine and the isocyanate functionality. Challenges in regioselectivity can arise in one-pot syntheses where multiple amines compete for a carbonyl source.

Advanced Purification and Isolation Techniques for Urea Compounds

The purification of this compound and its congeners is crucial to obtain a product of high purity. Common impurities in the synthesis of ureas from isocyanates include the corresponding symmetrical ureas, which can form if moisture is present, leading to the hydrolysis of the isocyanate to an amine, which can then react with another molecule of isocyanate.

Recrystallization is a widely used and effective method for purifying solid urea derivatives. The choice of solvent is critical and is determined by the solubility of the urea compound at different temperatures. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities will either remain in solution or be insoluble at high temperatures. Common solvents for the recrystallization of diaryl ureas include ethanol, methanol, and mixtures of solvents like dichloromethane (B109758)/hexane (B92381).

Column chromatography is another powerful technique for the purification of urea compounds, especially for removing closely related impurities or when recrystallization is not effective. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. nih.gov

For large-scale production, other techniques such as slurry washing with an appropriate solvent can be employed to remove minor impurities. In some cases, if the product is sufficiently pure after the reaction, simple filtration and washing of the precipitated solid may be adequate. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for Urea Derivatives

The application of green chemistry principles to the synthesis of this compound and its congeners aims to reduce the environmental impact of the chemical process. Several strategies can be employed to make the synthesis more sustainable. tpu.ruureaknowhow.com

Atom Economy: The reaction of an amine with an isocyanate to form a urea is an addition reaction with 100% atom economy in theory, as all the atoms of the reactants are incorporated into the final product. This is a key principle of green chemistry.

Safer Solvents: The choice of solvent is a major consideration in green chemistry. Traditional solvents like dichloromethane are effective but have environmental and health concerns. Greener alternatives include solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or performing the reaction in water if the reactants have sufficient solubility. Some urea syntheses have been successfully carried out in the absence of a solvent. rsc.orgcas.cn

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The synthesis of ureas from amines and isocyanates is often exothermic and can be performed at room temperature, which is advantageous from an energy efficiency perspective.

Use of Renewable Feedstocks: While the immediate precursors for this compound are derived from petrochemical sources, a long-term green chemistry goal is to develop synthetic routes from renewable feedstocks.

Alternative Reagents: The use of phosgene in the synthesis of isocyanates is a major environmental and safety concern. The development and use of safer alternatives are crucial. These include:

Triphosgene: A solid and therefore safer to handle alternative to gaseous phosgene.

Carbonyl diimidazole (CDI): A reagent that can be used to generate isocyanates in situ from amines.

Direct Carbonylation: Methods that utilize carbon dioxide (CO2) as a C1 source for the carbonyl group are highly desirable from a green chemistry perspective. researchgate.netsemanticscholar.org Research is ongoing to develop efficient catalytic systems for the direct carbonylation of amines with CO2 to produce ureas. rsc.org

A summary of green chemistry considerations for the synthesis of this compound is presented in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste, such as byproducts from side reactions. |

| Atom Economy | The amine-isocyanate reaction has a high atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of phosgene by employing safer isocyanate precursors or alternative synthetic routes. |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the properties of the final product. |

| Safer Solvents and Auxiliaries | Using greener solvents like 2-MeTHF or water, or performing the reaction neat. |

| Design for Energy Efficiency | Conducting the reaction at ambient temperature and pressure. |

| Use of Renewable Feedstocks | A long-term goal for the synthesis of the aromatic precursors. |

| Reduce Derivatives | The direct reaction of the amine and isocyanate avoids the need for protecting groups. |

| Catalysis | Developing catalytic methods for direct carbonylation of amines with CO2. |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor the reaction and prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions. |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Ethylphenyl 3 Phenylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 1-(2-Ethylphenyl)-3-phenylurea, a combination of 1D and 2D NMR techniques would be employed for a full structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons, the aromatic protons on both phenyl rings, and the N-H protons of the urea (B33335) linkage. Based on data from the closely related analog, 1-(2-methylphenyl)-3-phenylurea, the aromatic and urea proton signals can be predicted with high confidence. mdpi.com The ethyl group will present a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would clearly show signals for the ethyl carbons, the aromatic carbons, and the carbonyl carbon of the urea group. The predicted chemical shifts are based on the analysis of its methyl analog and standard substituent effects. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 | |

| Ethyl -CH₂ | ~2.6 (quartet) | ~24 | |

| Phenyl C-H | 6.9 - 7.5 (multiplet) | 118 - 141 | Complex overlapping signals from both rings. |

| Urea N-H | ~8.0 (singlet), ~9.0 (singlet) | N/A | Chemical shifts can vary with solvent and concentration. |

| Urea C=O | N/A | ~153 |

Note: Predictions are based on data for 1-(2-methylphenyl)-3-phenylurea and standard NMR principles. Actual experimental values may vary slightly.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the ethyl group structure (correlation between the -CH₂- and -CH₃ protons) and the relationships between neighboring aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated aromatic and aliphatic carbon.

As of now, there are no published solid-state NMR (ssNMR) studies on this compound. However, ssNMR would be a powerful technique if different crystalline forms (polymorphs) of the compound were discovered. spectroscopyonline.com Polymorphism can significantly impact the physical properties of a compound. Solid-state NMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms, which arise from the distinct molecular packing and intermolecular interactions in each crystal form.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. spectroscopyonline.comhoriba.com These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. spectroscopyonline.com

For this compound, the key functional groups are the N-H bonds, the C=O (carbonyl) group of the urea, the aromatic C-H bonds, and the aliphatic C-H bonds of the ethyl group.

Key Vibrational Frequencies:

N-H Stretching: Strong, sharp bands are expected in the IR spectrum between 3300 and 3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the urea N-H groups. mdpi.com

C=O Stretching (Amide I band): A very strong absorption in the IR spectrum is predicted to appear around 1630-1650 cm⁻¹. This is a characteristic band for the urea carbonyl group. mdpi.com

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: These will be observed as medium to strong bands in the region of 2850-2975 cm⁻¹. uni.lu

N-H Bending (Amide II band): A strong band is expected around 1550-1620 cm⁻¹, often coupled with C-N stretching.

Aromatic C=C Stretching: Bands of variable intensity appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds. spectrabase.comnih.gov

Interactive Data Table: Predicted IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3300 - 3400 | Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong | Strong |

| C=O Stretch (Amide I) | 1630 - 1650 | Very Strong | Medium |

| N-H Bend (Amide II) | 1550 - 1620 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

For this compound (C₁₅H₁₆N₂O), the expected monoisotopic mass is approximately 240.1263 Da. HRMS would confirm this elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 241.1335. rsc.org

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) would cause the molecule to break apart in a predictable manner. The major fragmentation pathways would likely involve the cleavage of the urea bond, which is often the most labile part of such molecules. Key expected fragments would include:

Cleavage α to the carbonyl group: This could lead to the formation of the 2-ethylphenyl isocyanate radical cation or the phenyl isocyanate radical cation and their corresponding amine fragments.

Loss of the ethyl group: A fragment corresponding to the loss of a C₂H₅ radical (29 Da) could be observed.

Formation of anilinium and 2-ethylanilinium ions: Cleavage of the C-N bonds of the urea can lead to ions corresponding to protonated aniline (B41778) and 2-ethylaniline.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and details of intermolecular interactions. spectrabase.com

Although no crystal structure for this compound has been reported in the literature, analysis of related structures, such as 1-(2-amino-phenyl)-3-phenyl-urea, provides insight into the expected solid-state conformation. In the crystal lattice, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds. Specifically, the N-H groups of the urea moiety would act as hydrogen bond donors, while the carbonyl oxygen would act as a hydrogen bond acceptor. This would likely lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks, which dictate the packing and physical properties of the crystal.

A successful SCXRD analysis would provide the following key data:

Unit cell dimensions and space group.

Precise atomic coordinates for all non-hydrogen atoms.

Bond lengths and angles.

Torsional angles, describing the conformation of the molecule.

Details of intermolecular hydrogen bonding and π-π stacking interactions.

Theoretical and Computational Chemistry Investigations of 1 2 Ethylphenyl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 1-(2-Ethylphenyl)-3-phenylurea. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For urea (B33335) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or def2-TZVP, are employed to optimize the molecular geometry and compute various electronic properties. tandfonline.comnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Key electronic properties derived from DFT studies include ionization potential, electron affinity, and dipole moment, which are essential for understanding the molecule's behavior in different chemical environments. researchgate.net For instance, the calculated Mulliken atomic charges reveal the charge distribution across the molecule, identifying electropositive and electronegative sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net For substituted phenylurea compounds, FMO analysis helps in understanding how different substituent groups on the phenyl rings can alter the electronic properties and, consequently, the reactivity of the molecule. rsc.org The distribution of HOMO and LUMO densities across the molecule highlights the regions most likely to be involved in chemical reactions. researchgate.net

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution around a molecule. iucr.org It is generated by mapping the electrostatic potential onto the electron density surface. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. iucr.orgresearchgate.net

For this compound, the ESP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the urea linkage, indicating these as sites for hydrogen bonding and electrophilic interaction. The phenyl rings would exhibit a more complex potential distribution due to the interplay of the aromatic system and the substituent.

Conformational Landscape and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore the dynamic nature of this compound.

Global Minimum Conformation Identification and Energetic Landscapes

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, known as the global minimum conformation, as well as other low-energy conformers. researchgate.netservice.gov.uk Techniques such as systematic searches or stochastic methods are used to explore the conformational space by rotating the molecule's single bonds. researchgate.net The potential energy surface is mapped to identify all stable conformers that lie within a certain energy range of the global minimum. service.gov.uk

Influence of Substituents on Molecular Conformation

The presence and position of substituents on the phenyl rings can significantly influence the preferred conformation of the molecule. researchgate.net In this compound, the ethyl group at the ortho position of one phenyl ring introduces steric hindrance. This steric bulk can restrict the rotation around the adjacent C-N bond, favoring specific dihedral angles to minimize steric clash.

Molecular Docking and Interaction Studies with Non-Human Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanism of action of bioactive compounds by modeling their interaction with the active site of a target protein.

For the class of phenylurea compounds, a primary non-human macromolecular target, especially in the context of herbicidal activity, is the D1 protein of the photosystem II (PSII) complex in plants and cyanobacteria. Phenylurea herbicides are known to inhibit photosynthesis by displacing the native plastoquinone (B1678516) (Q_B) from its binding site on the D1 protein, thereby blocking the electron transport chain. mst.dk Although no specific docking studies for this compound against the D1 protein are documented in the reviewed literature, studies on analogous compounds like pencycuron (B1679227) [1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea] reveal key interactions. tandfonline.com Docking simulations predict that the urea moiety is crucial for binding, forming critical hydrogen bonds with amino acid residues in the binding pocket, such as histidine and serine. The phenyl rings typically engage in hydrophobic and van der Waals interactions with other residues, stabilizing the complex.

In the context of fungicidal activity, potential targets for urea derivatives include enzymes like succinate (B1194679) dehydrogenase (SDH) or cytochrome b. sioc-journal.cnnih.gov Molecular docking of 1,3,4-thiadiazole-urea compounds into the SDH active site has shown that the urea-benzene moiety plays a significant role in binding, often through cation-π interactions with key arginine residues. sioc-journal.cn For this compound, it is hypothesized that the urea group would act as a hydrogen bond donor and acceptor, while the ethylphenyl and phenyl rings would occupy hydrophobic pockets within the enzyme's active site.

A representative table of interactions, as would be expected from a molecular docking study of a phenylurea derivative against a target like the D1 protein, is shown below.

| Interacting Residue (D1 Protein) | Interaction Type | Moiety of Phenylurea Involved |

| His215 | Hydrogen Bond | N-H of Urea |

| Ser264 | Hydrogen Bond | C=O of Urea |

| Phe265 | π-π Stacking | Phenyl Ring |

| Ala251 | Hydrophobic | Phenyl/Substituted Phenyl Ring |

| Leu271 | van der Waals | Alkyl Substituent (e.g., Ethyl group) |

This table is illustrative and based on docking studies of analogous phenylurea herbicides.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Systems (e.g., phytotoxicity, fungicidal activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in environmental science and drug discovery to predict the activity of new compounds and to understand the molecular properties that govern their efficacy. mst.dk

No specific QSAR models for the phytotoxicity or fungicidal activity of this compound have been identified in the literature. However, numerous QSAR studies have been conducted on phenylurea herbicides and fungicides, providing a framework for predicting the activity of this compound. mst.dknih.gov

For Phytotoxicity: The herbicidal activity of phenylureas, which involves inhibiting photosynthesis, is often correlated with the lipophilicity of the molecule, commonly expressed as the logarithm of the octanol-water partition coefficient (log K_ow or logP). mst.dkmst.dk A typical QSAR model for the phytotoxicity of phenylurea herbicides takes the following general form:

log(1/C) = a * logP - b * (logP)² + c * E_s + d * σ + e

Where C is the concentration required for a biological effect (e.g., EC50), logP represents lipophilicity, E_s is a steric parameter (like Taft's steric parameter), and σ is an electronic parameter (like the Hammett constant). The coefficients a, b, c, d, e are determined by regression analysis. These models often show that an optimal lipophilicity exists for maximum activity, and that electronic and steric properties of the substituents on the phenyl rings significantly influence the compound's ability to bind to its target. nih.govesisresearch.org

For Fungicidal Activity: QSAR models have also been developed for the fungicidal activity of urea derivatives against various plant pathogens. sioc-journal.cnhumanjournals.comrsc.orgmdpi.com For a series of 1,3,4-thiadiazole-urea compounds, a 3D-QSAR model (CoMFA) indicated that both steric and electrostatic fields are crucial for activity. sioc-journal.cn The model suggested that bulky, electropositive substituents on one of the phenyl rings could enhance fungicidal effects.

| Model Parameter | Description | Typical Value/Range | Importance in Phenylurea QSAR |

| r² (Coefficient of Determination) | Goodness of fit of the model. | > 0.7 | Indicates a strong correlation between descriptors and activity. |

| q² (Cross-validated r²) | Predictive power of the model (internal validation). | > 0.5 | A high value suggests the model is robust and not due to chance. |

| pred_r² (External validation r²) | Predictive power on an external test set. | > 0.6 | Indicates the model's ability to predict new compounds. |

| Descriptors | Molecular properties used in the model. | Varies | Lipophilic (logP), electronic (σ), and steric (E_s) descriptors are commonly significant. nih.gov |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. tandfonline.com These theoretical predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic structure of a compound.

While specific computational spectroscopic studies on this compound are not available, the methodology is well-established for urea and its derivatives. researchgate.netcsic.esbio-conferences.orgresearchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the vibrational frequencies (IR) and chemical shifts (NMR). tandfonline.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the N-H stretches (typically around 3300-3500 cm⁻¹), the C=O stretch (Amide I band, ~1650-1700 cm⁻¹), and N-H bending coupled with C-N stretching (Amide II band, ~1550-1600 cm⁻¹). tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is standard for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons and carbons of the two different phenyl rings, as well as for the ethyl group's aliphatic protons and carbons. The urea NH protons would be expected to appear as broad singlets in the ¹H NMR spectrum.

The following table provides an illustrative comparison of how predicted and experimental spectroscopic data might appear for a related phenylurea compound.

| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value (Typical) |

| ¹³C NMR (C=O) | ~154 ppm | ~155-160 ppm |

| ¹H NMR (N-H) | ~8.5 ppm, ~6.8 ppm | ~8.5-9.0 ppm, ~6.5-7.0 ppm |

| IR Freq. (C=O stretch) | ~1680 cm⁻¹ | ~1650-1700 cm⁻¹ |

| IR Freq. (N-H stretch) | ~3400 cm⁻¹ | ~3300-3500 cm⁻¹ |

Note: These values are representative for phenylurea compounds and may vary depending on the specific molecule, solvent, and computational method used.

Structure Activity Relationship Sar Studies of 1 2 Ethylphenyl 3 Phenylurea and Its Derivatives in Non Human Systems

Evaluation of 1-(2-Ethylphenyl)-3-phenylurea and Analogs in Non-Clinical Biological Assays

The evaluation of phenylurea compounds in non-clinical biological assays has revealed a wide spectrum of activities, ranging from phytotoxicity to antimicrobial and insecticidal effects. These assays are fundamental in identifying lead compounds for further development and in understanding the structural requirements for specific biological actions.

Assessment of Herbicidal and Phytotoxicity Profiles in Model Plant Systems

Phenylurea derivatives are a well-known class of herbicides. researchgate.netherts.ac.uk Their primary mode of action is the inhibition of photosynthesis. researchgate.netherts.ac.uk Compounds like fenuron (B33495) (1,1-dimethyl-3-phenylurea) and isoproturon (B30282) are effective against annual grasses and broadleaf weeds. herts.ac.uknih.gov The phytotoxicity of N1-phenyl-N1-alkylureas has been studied, with some compounds showing selective action against certain weed species like Vicia sativa L. nih.gov The herbicidal activity is influenced by the nature and position of substituents on the phenyl ring. While most N1-phenyl-N1-alkylureas did not exhibit broad-spectrum phytotoxicity, specific substitution patterns can lead to selective herbicidal effects. nih.gov The degradation of phenylurea herbicides in the soil can be a slow process, which is a factor in their environmental profile. researchgate.netsigmaaldrich.com Studies on various substituted urea (B33335) herbicides have shown that their breakdown in soil is influenced by microbial activity. ucanr.edu

Investigation of Fungicidal and Antimicrobial Activities (non-human pathogens)

The fungicidal and antimicrobial potential of phenylurea derivatives has been an area of active research. Studies on N-(2-substituted) phenyl ureas and their metal complexes have demonstrated microbicidal activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, as well as common fungi like Aspergillus niger and Candida albicans. nih.gov The biocidal activity of these ligands was observed to increase upon coordination with metal ions. nih.gov

Furthermore, novel thiourea (B124793) derivatives, which are structurally related to ureas, have also been synthesized and shown to possess antibacterial properties. seejph.com For instance, 1-(3-aminophenyl)-3-ethylthiourea exhibited potent activity against S. aureus, E. coli, and M. tuberculosis. seejph.com The fungicidal activity of other related heterocyclic compounds is also well-documented, with some showing efficacy against various plant pathogenic fungi. nih.govnih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Phenylurea and Thiourea Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect |

|---|---|---|

| N-(2-substituted) phenyl ureas and their metal complexes | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Microbicidal activity; enhanced with metal coordination nih.gov |

| 1-(3-aminophenyl)-3-ethylthiourea | S. aureus, E. coli, M. tuberculosis | Potent antibacterial activity seejph.com |

| 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives | Various plant pathogenic fungi | Excellent antifungal activities nih.gov |

| 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives | Human disease-causing bacteria and fungi | Inhibitory activity nih.gov |

| Mixed ligand Co(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Gram-positive and Gram-negative bacteria | Promising antimicrobial activity mdpi.com |

Role as Insecticidal or Acaricidal Agents (non-clinical)

A significant body of research has focused on the insecticidal and acaricidal properties of phenylurea derivatives. nih.govnih.govjeb.co.in Many of these compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the insect exoskeleton. jeb.co.in This mode of action makes them particularly effective against the larval stages of insects. jeb.co.in A series of novel phenylurea derivatives demonstrated strong and broad-spectrum insecticidal activity against various lepidopteran pests, including Spodoptera exigua, Plutella xylostella, and Helicoverpa armigera. nih.govnih.gov

In the realm of mite control, certain phenyl methoxyacrylate derivatives containing a pyrimidine (B1678525) substructure have shown significant acaricidal activity against Tetranychus cinnabarinus. nih.govresearchgate.net Similarly, 2,5-diphenyl-1,3-oxazoline compounds have been studied for their acaricidal effects. nih.gov The efficacy of these compounds is highly dependent on the specific substituents on the aromatic rings. researchgate.net

Table 2: Insecticidal and Acaricidal Activity of Phenylurea and Related Derivatives

| Compound/Derivative Class | Target Pest(s) | Observed Effect |

|---|---|---|

| Novel phenylurea derivatives | Spodoptera exigua, Plutella xylostella, Helicoverpa armigera, Pieris rapae | Strong, broad-spectrum insecticidal activity nih.govnih.gov |

| Benzoylphenyl ureas | Insect larvae | Inhibition of chitin synthesis jeb.co.in |

| Phenyl methoxyacrylates with 2-alkenylthiopyrimidine | Tetranychus cinnabarinus, Panonychus citri | Significant larvicidal and ovicidal activity nih.govresearchgate.net |

| 3-(2,4,6-trisubstituted phenyl)uracil derivatives | Nephotettix cincticeps, Epilachna vigintioctopunctata, Tetranychus urticae | High activity against multiple species researchgate.net |

| Eugenol-based esters | Spodoptera frugiperda cell line | Insecticidal activity mdpi.com |

Mechanistic Elucidation of Non-Human Biological Effects

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective and selective agents. For phenylurea derivatives, the primary mechanisms of their herbicidal and insecticidal activities in non-human systems have been well-characterized.

Enzyme Inhibition Studies in vitro (non-human enzymes)

In vitro enzyme inhibition studies have been instrumental in confirming the molecular targets of phenylurea derivatives. For instance, some phenyl urea derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, with no inhibitory activity against tryptophan 2,3-dioxygenase (TDO), indicating selectivity. nih.gov While this particular study focused on a human therapeutic target, the principles of enzyme inhibition are applicable to non-human systems as well. For example, furan (B31954) chalcones, which share structural similarities with some phenylurea derivatives, have shown excellent urease inhibition, a key enzyme in certain pathogenic microorganisms. semanticscholar.org The insecticidal activity of some eugenol-based compounds is thought to result from interactions with odorant-binding proteins and/or acetylcholinesterase. mdpi.com

Correlation between Molecular Structure and Observed Non-Human Biological Outcomes

The biological activity of phenylurea derivatives is intricately linked to the nature and position of substituents on the phenyl rings. While specific SAR data for this compound is not extensively documented in publicly available research, general principles derived from related phenylurea compounds can be extrapolated to understand its potential biological profile.

The core 1,3-diphenylurea (B7728601) scaffold serves as a crucial pharmacophore, with the urea moiety acting as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The two phenyl rings provide a hydrophobic framework that can be modified to modulate activity.

Influence of Phenyl Ring Substituents:

The position of substituents on the phenyl rings is a key determinant of biological activity. Studies on various phenylurea derivatives have demonstrated that the substitution pattern significantly impacts efficacy and selectivity across different non-human biological systems.

Ortho-Substitution: The presence of an ethyl group at the ortho-position of one of the phenyl rings in this compound is a defining structural feature. Research on other classes of phenylurea derivatives suggests that ortho-substitution can have a profound, and often detrimental, effect on biological activity. For instance, in a series of phenylurea derivatives designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), compounds with ortho-substituents (such as methyl or chloro groups) on the phenyl ring lost all inhibitory activity. nih.gov This suggests that steric hindrance from the ortho-substituent may prevent the molecule from adopting the optimal conformation required for binding to the active site of the enzyme. A similar trend has been observed in studies of other biologically active compounds where ortho-substitution can lead to decreased activity compared to meta- or para-substituted analogs. researchgate.net

Para-Substitution: In contrast to ortho-substitution, para-substitution on the phenyl ring is often favored for enhancing the biological activity of phenylurea derivatives. In the aforementioned study on IDO1 inhibitors, para-substituted phenylureas displayed more potent inhibitory activity than the unsubstituted parent compound. nih.gov This highlights a strong preference for substitution at the para-position to achieve desired biological outcomes in that specific target.

Halogenation: The introduction of halogen atoms onto the phenyl rings can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity. For example, in a series of 1,3-diphenylurea appended aryl pyridine (B92270) derivatives, dihalogenated phenyl analogues exhibited considerable antitumour activity, superior to their monohalogenated counterparts. nih.gov

The table below summarizes the general impact of substituent position on the biological activity of phenylurea derivatives based on findings from related compounds.

| Substituent Position | General Effect on Biological Activity | Rationale (Hypothesized for this compound) |

| Ortho | Often leads to decreased or abolished activity. nih.govresearchgate.net | Potential for steric hindrance, preventing optimal binding to biological targets. The ortho-ethyl group may disrupt the planarity of the molecule or clash with amino acid residues in a binding pocket. |

| Meta | Variable effects, often less impactful than ortho or para substitution. nih.govresearchgate.net | May have a moderate influence on electronic properties and conformation without causing significant steric clashes. |

| Para | Frequently enhances biological activity. nih.gov | Allows for favorable electronic interactions and can extend into a specific binding pocket without causing steric hindrance. |

Based on these general SAR principles, it can be inferred that the ortho-ethyl group in this compound likely plays a critical role in defining its interaction with biological targets in non-human systems. The steric bulk of the ethyl group may restrict the compound's conformational flexibility and limit its ability to bind effectively to certain enzymes or receptors, potentially leading to lower potency compared to its meta- or para-substituted isomers in some biological assays.

Comparative SAR Analysis across Different Non-Human Biological Paradigms

The structure-activity relationships of phenylurea derivatives can vary significantly depending on the biological target and the experimental model used. A comparative analysis of SAR across different non-human paradigms reveals the nuanced effects of structural modifications.

Antiproliferative Activity in Cancer Cell Lines:

In the context of anticancer research, diarylurea compounds have been investigated for their antiproliferative effects. A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated that the introduction of various substituents on the terminal phenyl ring influenced their activity against a panel of 60 human cancer cell lines (NCI-60). nih.govmdpi.com While this study did not specifically include an ortho-ethyl substituent, it highlighted the importance of hydrophobic and electronic effects of the substituents on the terminal phenyl ring for antiproliferative activity.

Enzyme Inhibition:

As discussed previously, the SAR for phenylurea derivatives as IDO1 inhibitors shows a strong preference for para-substitution, with ortho-substitution leading to a loss of activity. nih.gov This provides a clear example of how the spatial arrangement of substituents is critical for interaction with a specific enzyme active site.

Insecticidal Activity:

In the realm of agrochemicals, phenylurea derivatives have been evaluated for their insecticidal properties. A study on novel phenylurea derivatives incorporating an aromatic diacylhydrazine and acylhydrazone moiety showed strong insecticidal activities against various lepidopteran pests. mdpi.com The SAR in this context would be driven by interactions with insect-specific targets, which may have different structural requirements compared to mammalian enzymes.

The following table provides a comparative overview of SAR trends for phenylurea derivatives across different non-human biological paradigms.

| Biological Paradigm | Key Structural Requirements for Activity | Inferred Relevance for this compound |

| IDO1 Inhibition | Strong preference for para-substitution on the phenyl ring; ortho-substitution is detrimental. nih.gov | The ortho-ethyl group is predicted to significantly reduce or abolish activity against this target. |

| Antiproliferative (Cancer Cell Lines) | Dependent on hydrophobic and electronic properties of terminal phenyl substituents. nih.gov | The lipophilicity of the ethyl group may contribute to its antiproliferative profile, but the ortho-position could be a negative factor depending on the specific cancer cell line and target. |

| Antimicrobial Activity | Meta- and para-substitutions on the aryl ring of Schiff bases (related structures) showed greater activity than ortho-substitution. researchgate.net | By analogy, the ortho-ethyl group might confer lower antimicrobial potency compared to other isomers. |

| Insecticidal Activity | Activity is dependent on the overall molecular structure, including linkages to other bioactive moieties. mdpi.com | The specific contribution of the ortho-ethylphenyl group would need to be evaluated within the context of insect-specific targets. |

Potential Applications and Advanced Functional Material Development of 1 2 Ethylphenyl 3 Phenylurea

Development of Novel Agrochemicals Based on the Urea (B33335) Scaffold

The phenylurea class of compounds has long been a cornerstone in the development of herbicides. researchgate.net Their primary mechanism of action involves the inhibition of photosynthesis at the Photosystem II (PSII) complex in plants, making them effective agents for weed control. researchgate.nettandfonline.com

The herbicidal activity of phenylurea derivatives is fundamentally based on their ability to block electron flow at the PSII plastoquinone-binding site, which ultimately leads to plant death. researchgate.net The efficacy and selectivity of these herbicides are not uniform across the class; they are intricately linked to the specific chemical substituents on the aryl rings. This structure-activity relationship (SAR) is a critical focus of agrochemical research. nih.govmdpi.com

Table 1: Research Findings on Phenylurea Herbicide Activity

| Compound Name | Target/Assay | Finding | Reference |

| Phenylurea Derivatives | Photosystem II Inhibition (in liverwort cells) | A good correlation was found between PSII inhibitory activity and in-vivo herbicidal activity against whole plants, suggesting this assay is a good screening method. | tandfonline.com |

| Diuron (B1670789) | Photosystem II Inhibition | Acts as a non-selective systemic herbicide by inhibiting photosynthesis. | researchgate.net |

| Triazolinone-Phenylureas | Herbicidal Activity (Post-emergence) | Phenylurea-type triazolinones showed herbicidal activity, though less than related cyclic imide-type compounds. | nih.gov |

| N-substituted-N′-(2-thiozolyl)ureas | Herbicidal Activity (Wheat & Cucumber) | The phenylurea derivative of 2-aminothiazole (B372263) showed considerable herbicidal activity against both monocot (wheat) and dicot (cucumber) seedlings. | researchgate.net |

The environmental behavior of phenylurea herbicides after application is a crucial area of study for sustainable agriculture. tandfonline.com Key processes governing their fate include sorption to soil particles, leaching into water systems, and degradation through biotic (microbial) and abiotic (e.g., photochemical) pathways. tandfonline.comoup.com

The primary route for the breakdown of phenylurea herbicides in soil is microbial degradation. oup.comnih.gov Microorganisms can metabolize these compounds, often initiating the process with N-demethylation or hydrolysis of the urea bridge. nih.gov This initial step breaks the herbicide down into less active metabolites. The persistence of these herbicides, often measured by their soil half-life (DT50), can vary significantly depending on soil type, moisture, temperature, and microbial community composition. frontiersin.org For example, the DT50 for the widely used phenylurea herbicide diuron can range from 14 to 372 days. frontiersin.org While specific data for 1-(2-Ethylphenyl)-3-phenylurea is not available, its degradation would be expected to follow similar pathways, influenced by the stability of its specific chemical structure in various environmental compartments.

Table 2: Data on the Environmental Fate of Phenylurea Herbicides

| Compound Name | Environmental Aspect | Observation | Reference |

| Diuron | Persistence (DT50) | The half-life in soil under aerobic conditions ranges from 14 to 372 days. | frontiersin.org |

| Diuron | Degradation Pathway | Major degradation occurs via microbial activity, producing metabolites like 3,4-dichloroaniline (B118046) (DCA). | frontiersin.orgoup.com |

| Phenylureas (general) | Degradation Process | Biodegradation by soil microorganisms is the pivotal process governing the environmental fate. | tandfonline.com |

| Isoproturon (B30282) | Biodegradation Rate | Typically, 5–25% of the applied amount is mineralized to CO2 within 2–3 months in laboratory studies. | oup.com |

Functional Materials Development Utilizing Urea-Based Motifs

The same hydrogen-bonding capability that makes ureas effective at biological targets also makes them exceptional building blocks for functional materials. The urea motif is a powerful tool in supramolecular chemistry for programming the self-assembly of molecules into well-defined, higher-order structures. encyclopedia.pubnih.gov

The N,N'-disubstituted urea group is an excellent supramolecular synthon because it possesses two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) in a planar, rigid arrangement. This configuration facilitates the formation of strong, linear hydrogen-bond arrays, often referred to as α-tapes. psu.edunih.gov This predictable, one-dimensional self-assembly is a foundational principle in the design of urea-based supramolecular structures. psu.edu

The robust and reversible nature of the hydrogen bonds in urea assemblies makes them ideal for creating advanced functional polymers. When urea-based motifs are incorporated into polymer chains, either as end-caps or within the backbone, they can act as physical cross-links. qucosa.de This creates supramolecular polymer networks that can exhibit properties like self-healing and stimuli-responsiveness.

These materials have found applications in various fields:

Sensors: Polymers incorporating urea groups can be designed as chemical sensors. The binding of an analyte (like an anion) to the urea motif can disrupt the hydrogen-bonding network, leading to a detectable change in the material's properties, such as fluorescence or conductivity.

Coatings: Poly(urea-urethane)s are used to form durable and resistant coatings. qucosa.de The hydrogen bonding within the material imparts toughness and stability. Diaryl ureas have also been proposed for use in coatings for implantable medical devices to control the release of therapeutic agents. google.com

Adhesives and Elastomers: The reversible cross-linking provided by urea groups allows for the creation of thermo-responsive elastomers and adhesives that can be processed at high temperatures and regain their strong mechanical properties upon cooling.

Utilization as Molecular Probes in Fundamental Non-Human Biological Research

The diaryl urea scaffold is considered a "privileged structure" in medicinal chemistry and chemical biology. benthamscience.comencyclopedia.pub This is because its rigid framework and reliable hydrogen-bonding capacity allow it to bind with high affinity and specificity to the active sites of many biological macromolecules, particularly enzymes like kinases. mdpi.comencyclopedia.pub

While often associated with drug development, these compounds are also invaluable as molecular probes for fundamental biological research in non-human systems. By designing diaryl ureas that selectively inhibit a specific enzyme, researchers can probe the function of that enzyme within cellular pathways or whole organisms. For example, diaryl ureas have been synthesized and screened for activity against protozoan parasites responsible for diseases like malaria and leishmaniasis, helping to identify new potential therapeutic targets. nih.govacs.org

The binding of a diaryl urea probe is governed by interactions between its structure and the target protein. mdpi.com The central urea core typically forms key hydrogen bonds, while the flanking aryl groups make extensive contact with hydrophobic pockets in the binding site. mdpi.combenthamscience.com In this compound, the specific size, shape, and electronics of the ethyl-substituted phenyl ring would determine its binding selectivity for different protein targets. Computational and SAR studies are used to rationally design these probes to be highly selective for their intended target, enabling precise investigation of biological systems. nih.govacs.org

Table 3: Diaryl Ureas as Probes in Biological Research

| Compound Class | Target Organism/System | Application/Finding | Reference |

| N,N′-Diarylureas | Plasmodium falciparum (Malaria) | Several diaryl ureas showed potent, submicromolar growth inhibition, identifying them as a promising antimalarial chemotype. | nih.gov |

| N,N′-Diarylureas | Toxoplasma gondii, Leishmania donovani | Compounds demonstrated submicromolar potency, making them useful probes for studying these protozoan parasites. | nih.govacs.org |

| Diaryl ureas | Kinase Enzymes (e.g., VEGFR-2) | The diaryl urea moiety is a key structural fragment for binding to the hydrophobic pocket of kinase domains, serving as a basis for designing specific inhibitors. | benthamscience.commdpi.com |

| Diaryl urea derivatives | Mycobacterium tuberculosis | A urea-based compound was identified as a potent inhibitor (MIC 0.03 μM), leading to the hypothesis that it targets epoxide hydrolase enzymes in the bacteria. | nih.gov |

Exploitation in Organic Electronics and Optoelectronic Devices

Currently, there is a notable absence of published research specifically detailing the exploitation of this compound in the fields of organic electronics and optoelectronic devices. A thorough review of scientific literature and patent databases reveals no studies that investigate the synthesis, characterization, or application of this particular compound for such purposes.

While the broader class of urea and diarylurea derivatives has garnered attention for its potential in materials science, including applications in optoelectronics and nonlinear optics, these general findings cannot be directly extrapolated to this compound without specific experimental validation. researchgate.net The electronic and photophysical properties of diarylurea compounds are highly dependent on their specific molecular structure, including the nature and position of substituents on the phenyl rings. nih.govdigitellinc.com These substitutions influence key parameters such as intramolecular charge transfer, molecular packing in the solid state, and energy levels (HOMO/LUMO), which are critical for performance in electronic and optoelectronic devices. vulcanchem.comeurjchem.com

For instance, studies on other diarylurea derivatives have explored their use as components in organic light-emitting diodes (OLEDs) or as materials with nonlinear optical (NLO) properties. researchgate.netbohrium.com The hydrogen-bonding capabilities of the urea functional group can also be exploited to create self-assembling supramolecular structures, a property that is of interest in the design of functional organic materials. nih.govacs.org However, without dedicated research into this compound, its specific electronic characteristics and potential for these applications remain purely speculative.

The development of novel materials for organic electronics often involves the synthesis and evaluation of a wide range of derivatives to establish structure-property relationships. deepdyve.comnih.gov At present, this compound has not been identified in the literature as a candidate that has undergone this type of investigation for electronic or optoelectronic applications. Therefore, no detailed research findings or data tables regarding its performance in such devices can be provided.

Concluding Remarks and Future Research Trajectories

Identification of Emerging Research Frontiers and Unresolved Questions

The broader class of urea (B33335) derivatives represents a privileged scaffold in medicinal chemistry and materials science, with research continually uncovering new applications. nih.gov However, for many specific analogues like 1-(2-Ethylphenyl)-3-phenylurea, a significant gap exists between their synthesis and a thorough understanding of their potential functions.

Emerging Research Frontiers:

Kinase Inhibition: Diaryl ureas are foundational structures for numerous kinase inhibitors used in oncology, such as Sorafenib. nih.govnih.gov The structural features of this compound fit the general pharmacophore for kinase binding. A key research frontier is the systematic screening of less-studied urea derivatives against various kinase panels to identify novel inhibitors for oncogenic pathways like the Ras–Raf–MEK–ERK pathway. nih.gov

Antimicrobial Agents: Urea derivatives have demonstrated a wide range of antimicrobial activities. mdpi.com For instance, triclocarban, a dichlorinated diphenylurea, is a known antimicrobial agent. The frontier lies in exploring how substitutions, such as the ethyl group in this compound, modulate antibacterial and antifungal activity and in understanding their mechanism of action, which may involve membrane disruption or specific enzyme inhibition. smolecule.com

Materials Science: The hydrogen bonding capabilities of the urea group make these compounds excellent building blocks for supramolecular structures like polymers and gels. researchgate.net An emerging area is the use of urea derivatives as additives in advanced materials. For example, certain 1,3-disubstituted urea derivatives have been shown to improve the efficiency and stability of perovskite solar cells by passivating defects. acs.org The potential for this compound and its isomers in these applications remains unexplored.

Agrochemicals: Phenylurea compounds have a long history of use as herbicides and plant growth regulators. A modern research frontier is the development of new urea derivatives with higher specificity and lower environmental impact. frontiersin.org Compounds like this compound could be investigated for such properties.

Unresolved Questions:

What is the precise three-dimensional conformation of this compound, and how does the ortho-ethyl group influence the planarity of the molecule and its hydrogen bonding patterns?

Does this compound possess significant biological activity (e.g., anticancer, antimicrobial, enzyme inhibition) similar to other diaryl ureas? smolecule.commdpi.com

What are the metabolic pathways and potential toxicity profile of this compound? This is a critical question before any potential therapeutic application can be considered.

Could this compound or its isomers serve as effective anti-exposure cracking agents in industrial rubber formulations, an application noted for other unsymmetrical diaryl ureas? google.com

Strategic Directions for Future Interdisciplinary Investigations Involving Urea Compounds

To unlock the full potential of the vast chemical space occupied by urea derivatives, strategic and interdisciplinary investigations are essential.

High-Throughput Synthesis and Screening: The integration of modern synthetic methods, such as flow chemistry, with high-throughput screening platforms can accelerate the discovery of new bioactive urea compounds. nih.gov Flow synthesis allows for the rapid and safe production of libraries of unsymmetrical ureas, which can then be evaluated for various biological activities through automated screening assays. nih.gov This approach would enable the efficient investigation of numerous analogues, including this compound.

Computational and Structural Biology: A synergistic approach combining computational modeling (e.g., molecular docking) with experimental structural biology (e.g., X-ray crystallography) is crucial. mdpi.comnih.gov For a compound like this compound, docking studies could predict potential binding interactions with therapeutic targets like kinases or microbial enzymes. researchgate.net These computational hits would then guide and prioritize experimental validation, creating a more efficient discovery pipeline.

Chemical Biology and Mechanistic Studies: For urea derivatives that show promising activity, the next step involves interdisciplinary collaboration with chemical biologists to elucidate their mechanism of action. This includes identifying cellular targets, studying effects on signaling pathways, and analyzing structure-activity relationships (SAR). nih.gov For example, investigating how substitutions on the phenyl rings affect anticancer potency can provide critical insights for designing more effective drugs. nih.gov

Materials Science and Engineering: Collaboration between organic chemists and materials scientists is needed to explore the application of urea compounds in functional materials. researchgate.net This includes designing and synthesizing ureas with specific electronic and self-assembly properties for use in organic electronics, sensors, or as stabilizing agents in next-generation energy technologies like perovskite solar cells. acs.org The directional hydrogen-bonding of the urea moiety is a key feature to be exploited in creating ordered supramolecular architectures. researchgate.net

By pursuing these integrated strategies, the scientific community can systematically explore the rich chemical and functional diversity of urea compounds, moving beyond well-known examples to uncover the latent potential of specific molecules like this compound.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-Ethylphenyl)-3-phenylurea?

The synthesis typically involves reacting phenyl isocyanate with 2-ethylaniline under anhydrous conditions. A stepwise approach includes:

- Step 1: Dissolve 2-ethylaniline in a dry solvent (e.g., THF or dichloromethane).

- Step 2: Slowly add phenyl isocyanate while maintaining a temperature of 0–5°C to control exothermic reactions.

- Step 3: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 7:3) .

- Step 4: Purify the crude product via recrystallization (e.g., using ethanol or glyme) to yield crystalline this compound .

Q. How is this compound characterized post-synthesis?

Key techniques include: